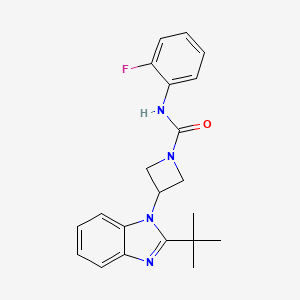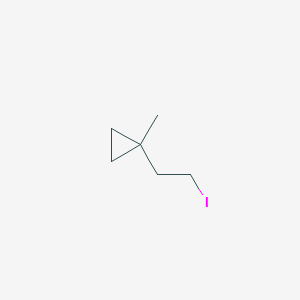
1-(2-Iodoethyl)-1-methylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “1-(2-Iodoethyl)-1-methylcyclopropane” belong to a class of organic compounds known as halogenated hydrocarbons . They contain a hydrocarbon backbone with one or more halogen atoms attached. In this case, the compound contains an iodine atom.
Synthesis Analysis
While specific synthesis methods for “1-(2-Iodoethyl)-1-methylcyclopropane” are not available, similar compounds are often synthesized through alkylation reactions . For instance, 1-(2-iodoethyl)indoles and 1-(2-iodoethyl)pyrroles can undergo a radical addition/cyclization/oxidation process with methyl acrylate under Fenton-type conditions .Molecular Structure Analysis
The molecular structure of such compounds typically includes a cyclopropane ring, a three-membered carbon ring, with various substituents attached. The “1-(2-Iodoethyl)-1-methyl” part of the name indicates that there is a two-carbon chain (ethyl) with an iodine atom attached, and a methyl group attached to the cyclopropane ring .Chemical Reactions Analysis
Again, while specific reactions involving “1-(2-Iodoethyl)-1-methylcyclopropane” are not available, similar compounds can participate in a variety of chemical reactions. For example, 1-(2-iodoethyl)indoles and 1-(2-iodoethyl)pyrroles can undergo a radical addition/cyclization/oxidation process .Physical And Chemical Properties Analysis
Physical and chemical properties of such compounds would depend on their specific structure. For instance, 1-(2-Iodoethyl)-4-octylbenzene, a similar compound, is an oil with a brown color . Its density is 1.603 g/mL at 25 °C and it has a refractive index of n20/D 1.601 .Wissenschaftliche Forschungsanwendungen
Ethylene Inhibition in Fruits and Vegetables
1-Methylcyclopropene (1-MCP), a compound structurally related to "1-(2-Iodoethyl)-1-methylcyclopropane," has been widely researched for its ability to inhibit ethylene perception. This has significant commercial applications in improving the maintenance of fruit and vegetable quality by delaying ripening and senescence processes. The commercialization of 1-MCP technology has seen rapid adoption, especially in the apple industry, showcasing its potential benefits and limitations for other agricultural products as well (Watkins, 2006).
Synthetic Chemistry and Catalysis
Research has demonstrated that methylenecyclopropanes can be converted into cyclobutenes under palladium catalysis, suggesting the synthetic utility of related cyclopropyl compounds in generating more complex structures. This transformation indicates the potential of "1-(2-Iodoethyl)-1-methylcyclopropane" in synthetic organic chemistry and catalysis for constructing novel molecular frameworks (Shi, Liu, & Tang, 2006).
Polymer Science
In the field of polymer science, cyclopropyl-containing compounds have been utilized as monomers for radical homopolymerization, leading to polymers with unique properties. This suggests the potential application of "1-(2-Iodoethyl)-1-methylcyclopropane" and its derivatives in developing new polymeric materials with tailored features for various applications (Moszner, Zeuner, Fischer, Rheinberger, & Meijere, 2003).
Crop Yield Improvement
Boron derivatives of methylene cyclopropane have been studied for their ability to release 1-MCP gradually, offering a controlled delivery system. This innovative approach has the potential to be applied in open fields to increase crop yields, especially under drought conditions, by delaying ripening and prolonging the shelf life of agricultural products (Sarker, Fan, & Liu, 2015).
Analytical Chemistry
Developing methods for the determination of 1-MCP residues in vegetables and fruits based on iodine derivatives highlights the significance of related cyclopropyl compounds in analytical chemistry. This work facilitates the trace and accurate analysis of 1-MCP, a gas at ambient temperature, which poses challenges for quantitative analysis at residual levels (Dong et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-iodoethyl)-1-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c1-6(2-3-6)4-5-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCIURSBKLEJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodoethyl)-1-methylcyclopropane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

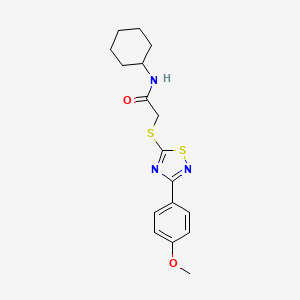
![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2840423.png)
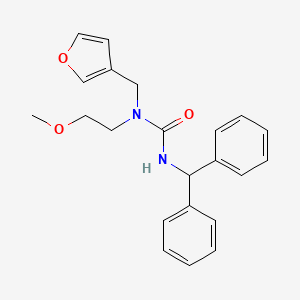
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840427.png)
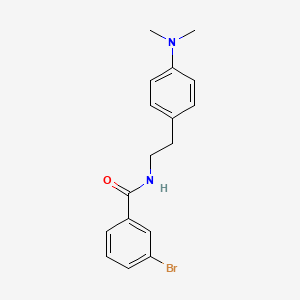
![N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2840429.png)
![Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2840431.png)
![1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2840433.png)
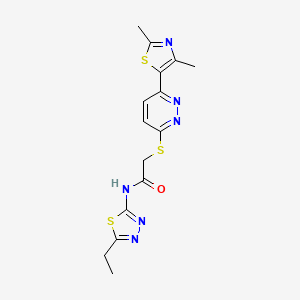
![3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B2840437.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2840438.png)
![N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide](/img/structure/B2840441.png)
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2840442.png)
